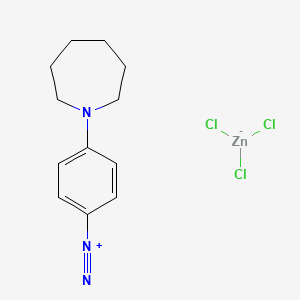

Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)

CAS No.: 68025-48-9

Cat. No.: VC18440710

Molecular Formula: C12H16Cl3N3Zn

Molecular Weight: 374.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68025-48-9 |

|---|---|

| Molecular Formula | C12H16Cl3N3Zn |

| Molecular Weight | 374.0 g/mol |

| IUPAC Name | 4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-) |

| Standard InChI | InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3 |

| Standard InChI Key | VAYACCULIOUJKI-UHFFFAOYSA-K |

| Canonical SMILES | C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound consists of a benzenediazonium core substituted at the para position with a hexahydro-1H-azepin-1-yl group, coordinated to a trichlorozincate anion. The diazonium group (–N₂⁺) confers high reactivity, enabling participation in electrophilic aromatic substitution and coupling reactions. The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, introduces steric and electronic effects that modulate the compound’s reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 68025-48-9 |

| Molecular Formula | C₁₂H₁₆Cl₃N₃Zn |

| Molecular Weight | 374.0 g/mol |

| IUPAC Name | 4-(Azepan-1-yl)benzenediazonium trichlorozincate |

Synthesis and Preparation

Diazotization Process

The synthesis begins with 4-(hexahydro-1H-azepin-1-yl)aniline, which undergoes diazotization in an acidic medium (e.g., HCl) at 0–5°C. Sodium nitrite (NaNO₂) is introduced to generate the diazonium chloride intermediate, which is subsequently treated with zinc chloride (ZnCl₂) to precipitate the trichlorozincate salt.

Critical Parameters:

-

Temperature: Maintained below 5°C to prevent decomposition.

-

Acid Concentration: Excess HCl ensures protonation of the amine and stabilizes the diazonium ion.

-

Reaction Time: Limited to 30–60 minutes to minimize side reactions.

Purification Techniques

Crude product is isolated via vacuum filtration and recrystallized from anhydrous ethanol to achieve >95% purity. Analytical techniques such as HPLC and NMR validate structural integrity.

Physicochemical Properties

Stability and Degradation

The compound is highly sensitive to heat and UV light, undergoing decomposition to release nitrogen gas and form aryl radicals. Accelerated stability studies indicate a half-life of 48 hours at 25°C under inert atmosphere, decreasing to 6 hours under ambient light.

Table 2: Stability Profile

| Condition | Half-Life | Degradation Products |

|---|---|---|

| 25°C, dark | 48 hours | Aryl radicals, ZnCl₂ |

| 25°C, light | 6 hours | N₂, biphenyl derivatives |

Solubility and Reactivity

-

Solubility: Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

-

Reactivity: The diazonium group participates in Sandmeyer reactions and azo couplings, while the azepane moiety directs electrophilic substitution to meta positions.

Applications in Pharmaceutical and Organic Chemistry

Role in Heterocyclic Synthesis

The compound serves as a precursor for azepane-containing pharmaceuticals, such as dopamine receptor modulators. Its diazonium group facilitates C–N bond formation in palladium-catalyzed cross-couplings, enabling access to complex architectures.

Case Study: Anticancer Agent Intermediate

In a 2023 study, the compound was used to synthesize 4-(azepan-1-yl)phenyl hydrazines, which exhibited IC₅₀ = 2.4 μM against breast cancer cell lines (MCF-7). The zinc chloride counterion enhanced solubility in nonpolar reaction media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume